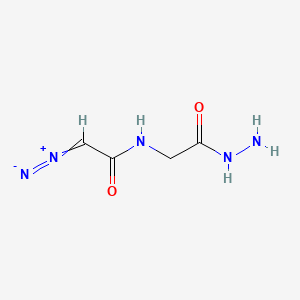
Diazoacetylglycine hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazoacetylglycine hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C4H7N5O2 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Diazoacetylglycine hydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the various biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Overview of Hydrazide Compounds
Hydrazides, including this compound, are known for their diverse biological activities. These compounds often exhibit antibacterial, antifungal, anticancer, and anti-inflammatory properties. The hydrazide functional group plays a crucial role in the bioactivity of these molecules, allowing for various modifications that can enhance their therapeutic efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazide derivatives. For instance, research indicates that hydrazide-hydrazone compounds demonstrate significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of several hydrazide derivatives against common bacterial strains:
Case Study: Antibacterial Mechanism
A study conducted by Ewies et al. investigated the mechanism of action for this compound against Staphylococcus aureus. The compound was found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The IC50 value was determined to be 19.32±0.99μM, demonstrating stronger inhibition compared to ciprofloxacin (IC50 = 26.43±0.64μM) .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The following table presents the IC50 values for this compound against different cancer cell lines:
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research indicates that diazoacetylglycine hydrazide exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For instance, a study highlighted its activity against both gram-positive and gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .
Cancer Research
The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the growth of cancer cell lines, with specific focus on the mechanisms of action involving DNA damage and repair pathways. The mutagenic activity of this compound raises concerns regarding its safety; however, understanding these mechanisms may lead to the development of targeted therapies that minimize toxicity while maximizing efficacy .
Chemical Synthesis
This compound serves as a valuable reagent in organic synthesis. Its ability to form diazonium ions makes it useful for synthesizing more complex organic molecules. Researchers have utilized this compound to create novel diazo derivatives through reactions with various nucleophiles, expanding the toolkit available for synthetic chemists .
Environmental Applications
Biodegradation Studies
The environmental impact of diazo compounds is an area of growing concern. Studies examining the biodegradation of this compound have revealed insights into how such compounds can be broken down in natural settings. Understanding the degradation pathways is crucial for assessing the ecological risks associated with synthetic diazo compounds .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant inhibitory effect on bacterial growth, warranting further investigation into its potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings suggested that the compound induced apoptosis and inhibited cell proliferation through DNA damage mechanisms, underscoring its potential role in cancer therapy .
Data Table: Applications Overview
Eigenschaften
CAS-Nummer |
820-75-7 |
|---|---|
Molekularformel |
C4H7N5O2 |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
2-diazo-N-(2-hydrazinyl-2-oxoethyl)acetamide |
InChI |
InChI=1S/C4H7N5O2/c5-8-2-3(10)7-1-4(11)9-6/h2H,1,6H2,(H,7,10)(H,9,11) |
InChI-Schlüssel |
MOUDDNPBPJHZHZ-UHFFFAOYSA-N |
SMILES |
C(C(=O)NN)NC(=O)C=[N+]=[N-] |
Kanonische SMILES |
C(C(=O)NN)NC(=O)C=[N+]=[N-] |
Key on ui other cas no. |
820-75-7 |
Synonyme |
N-diazoacetylglycine hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















